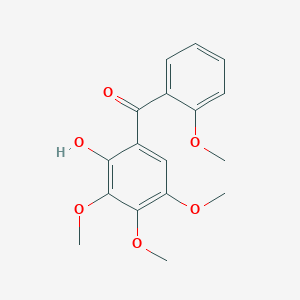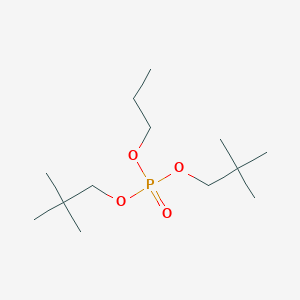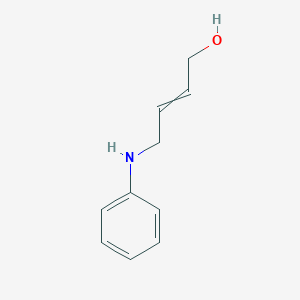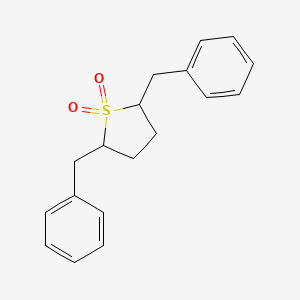
2,5-Dibenzylthiolane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dibenzylthiolane 1,1-dioxide is an organic compound that belongs to the class of thiolanes Thiolanes are sulfur-containing heterocyclic compounds, and the 1,1-dioxide form indicates the presence of two oxygen atoms double-bonded to the sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibenzylthiolane 1,1-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of dibenzyl sulfide with an oxidizing agent to introduce the sulfone group, followed by cyclization to form the thiolane ring. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using robust oxidizing agents such as hydrogen peroxide or peracids. The process is optimized for yield and efficiency, often involving continuous flow reactors to maintain consistent reaction conditions and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dibenzylthiolane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2,5-Dibenzylthiolane 1,1-dioxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 2,5-Dibenzylthiolane 1,1-dioxide exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong interactions with active sites, potentially inhibiting enzyme activity. The benzyl groups provide additional binding interactions, enhancing the compound’s specificity and potency.
Propriétés
Numéro CAS |
53339-86-9 |
|---|---|
Formule moléculaire |
C18H20O2S |
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
2,5-dibenzylthiolane 1,1-dioxide |
InChI |
InChI=1S/C18H20O2S/c19-21(20)17(13-15-7-3-1-4-8-15)11-12-18(21)14-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
Clé InChI |
BXOZNDMXFXFSHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC(S(=O)(=O)C1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


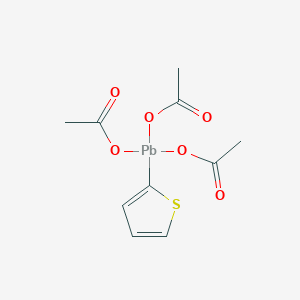
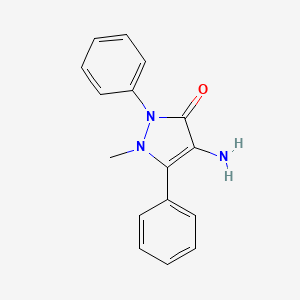
![2-[2,2-Bis(trifluoromethyl)-1,3-dioxolan-4-yl]ethanol;carbamic acid](/img/structure/B14648050.png)
![N~2~-[(4-Hydroxyphenyl)methyl]-L-glutamine](/img/structure/B14648053.png)

![4-[(E)-(1-Ethoxy-1,3-dioxobutan-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14648059.png)
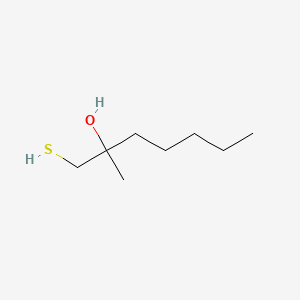
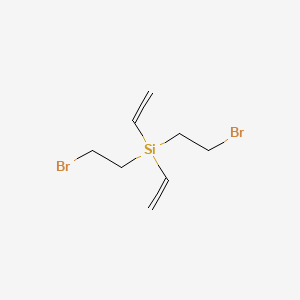
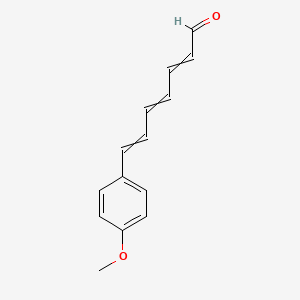
![3-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14648086.png)
